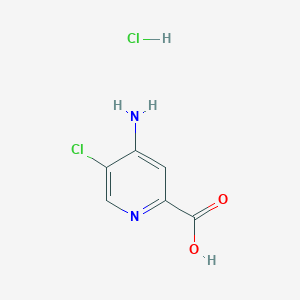
4-Amino-5-chloropicolinic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloropicolinic acid HCl, also known as ACPA, is a synthetic compound that is widely used in scientific research. ACPA belongs to the class of pyridine derivatives and has a molecular weight of 203.1 g/mol. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neuroscience.
Wirkmechanismus
4-Amino-5-chloropicolinic acid hcl acts as an allosteric modulator of mGluR5, which is a G-protein coupled receptor that is widely distributed in the brain. When 4-Amino-5-chloropicolinic acid hcl binds to mGluR5, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation results in the modulation of synaptic plasticity and the regulation of neurotransmitter release, which is critical for various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
4-Amino-5-chloropicolinic acid hcl has been found to have various biochemical and physiological effects. It has been shown to modulate synaptic plasticity, which is critical for learning and memory processes. 4-Amino-5-chloropicolinic acid hcl has also been found to regulate neurotransmitter release, which is essential for the proper functioning of the brain. Additionally, 4-Amino-5-chloropicolinic acid hcl has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-5-chloropicolinic acid hcl has several advantages for lab experiments. It is a highly selective agonist for mGluR5, making it a useful tool for studying the physiological and pathological processes associated with this receptor. Additionally, 4-Amino-5-chloropicolinic acid hcl is relatively easy to synthesize and yields a high purity product, making it a popular choice for researchers. However, one limitation of 4-Amino-5-chloropicolinic acid hcl is that it has a relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Amino-5-chloropicolinic acid hcl. One potential area of research is the development of 4-Amino-5-chloropicolinic acid hcl-based drugs for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and chronic pain. Additionally, further studies are needed to elucidate the long-term effects of 4-Amino-5-chloropicolinic acid hcl and its potential side effects. Furthermore, the development of novel 4-Amino-5-chloropicolinic acid hcl analogs with improved pharmacological properties could provide new insights into the mechanisms of mGluR5 signaling and lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 4-Amino-5-chloropicolinic acid hcl involves the reaction of 4-chloronicotinic acid with ammonia in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain 4-Amino-5-chloropicolinic acid HCl. The synthesis method is relatively simple and yields a high purity product, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloropicolinic acid hcl has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. 4-Amino-5-chloropicolinic acid hcl has been shown to modulate synaptic plasticity, which is critical for learning and memory processes. Additionally, 4-Amino-5-chloropicolinic acid hcl has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
4-amino-5-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLJYWMPCPNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloropicolinic acid hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide](/img/structure/B7440575.png)
![(1R,2R)-2-[(2-methyl-1H-imidazol-5-yl)methylamino]-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7440580.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-5-(methylamino)pyridine-2-carboxamide](/img/structure/B7440588.png)
![4-[(3R)-3-[(3-methoxy-2,2-dimethylpropyl)amino]pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B7440605.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-3-[methyl(pyridin-4-yl)amino]propanamide](/img/structure/B7440616.png)
![4-[(3R,4S)-3-[(1-ethylbenzimidazol-2-yl)methylamino]-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine](/img/structure/B7440620.png)
![(3R,5R)-1-[6-(methylamino)pyrimidin-4-yl]-5-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-ylamino)methyl]pyrrolidin-3-ol](/img/structure/B7440622.png)
![6-[(3R)-3-(2H-chromen-3-ylmethylamino)pyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7440629.png)
![1,3-dimethyl-6-[(3R)-3-[(4-methyl-6-oxo-1H-pyridin-3-yl)methylamino]pyrrolidin-1-yl]pyrimidine-2,4-dione](/img/structure/B7440634.png)
![4-[(3R)-3-[1-(3-ethylpyridin-2-yl)ethylamino]pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B7440636.png)
![4-[(3R)-3-[1-(5-methoxypyridin-3-yl)ethylamino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7440644.png)
![N,4,5-trimethyl-6-[(3R)-3-[(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)amino]pyrrolidin-1-yl]pyrimidine-2-carboxamide](/img/structure/B7440648.png)
![(1R,2R)-4-(imidazol-1-ylmethyl)-2-[[4-(3-methoxy-N-methylanilino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7440655.png)
![N,N,4,5-tetramethyl-6-[(3R)-3-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pyrrolidin-1-yl]pyrimidine-2-carboxamide](/img/structure/B7440665.png)